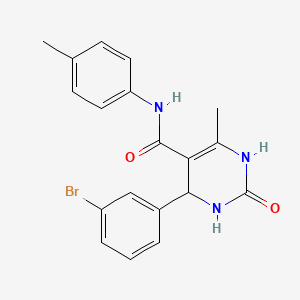![molecular formula C23H25ClN2O B4925914 [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol](/img/structure/B4925914.png)
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol, also known as VU0463271, is a potent and selective positive allosteric modulator of the muscarinic acetylcholine receptor subtype 4 (M4). It has been extensively studied for its potential therapeutic applications in treating various neuropsychiatric disorders such as schizophrenia, Parkinson's disease, and drug addiction.
作用机制
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol acts as a positive allosteric modulator of the M4 receptor, which is primarily expressed in the striatum and cortex. It enhances the binding of acetylcholine to the receptor, resulting in increased receptor activity and downstream signaling. This leads to the modulation of dopamine release in the striatum, which is important for regulating motor function and reward processing.
Biochemical and Physiological Effects:
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol has been shown to have a range of biochemical and physiological effects, including improved cognitive function, reduced drug-seeking behavior, and alleviation of symptoms of schizophrenia and Parkinson's disease. It has also been shown to modulate dopamine release in the striatum, which is important for regulating motor function and reward processing.
实验室实验的优点和局限性
One advantage of using [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol in lab experiments is its selectivity for the M4 receptor, which allows for more precise modulation of receptor activity. However, one limitation is that it may not be suitable for all experimental models, as its effects may vary depending on the specific disease or condition being studied.
未来方向
Future research on [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in other neuropsychiatric disorders. Additionally, studies could be conducted to investigate the long-term effects of [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol and its potential for developing tolerance or dependence. Finally, research could be conducted to identify other compounds with similar or improved efficacy and selectivity for the M4 receptor.
合成方法
The synthesis of [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol involves a multi-step process that starts with the reaction of 2-chlorobenzyl chloride with 8-hydroxyquinoline to form 4-(2-chlorobenzyl)-8-hydroxyquinoline. This intermediate is then reacted with piperidine and formaldehyde to yield [4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol.
科学研究应用
[4-(2-chlorobenzyl)-1-(8-quinolinylmethyl)-4-piperidinyl]methanol has been extensively studied for its potential therapeutic applications in treating various neuropsychiatric disorders. In preclinical studies, it has been shown to improve cognitive function, reduce drug-seeking behavior, and alleviate symptoms of schizophrenia and Parkinson's disease.
属性
IUPAC Name |
[4-[(2-chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O/c24-21-9-2-1-5-19(21)15-23(17-27)10-13-26(14-11-23)16-20-7-3-6-18-8-4-12-25-22(18)20/h1-9,12,27H,10-11,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDOMOIRPRCYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2Cl)CO)CC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(2-Chlorophenyl)methyl]-1-(quinolin-8-ylmethyl)piperidin-4-yl]methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-methyl-2-pyridinamine hydrobromide](/img/structure/B4925838.png)
![3-(2-bromophenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4925841.png)

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4925852.png)
![1-(9-butyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B4925857.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-ethyl-6-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4925874.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4925896.png)

![ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]butanoate](/img/structure/B4925905.png)
![2-butyl-5-(3-fluorophenyl)-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B4925909.png)
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4925926.png)
![2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4925929.png)

![1-[(2,4,5-trichlorophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4925935.png)